molecular formula C16H16N2O2 B6038348 N-{3-[acetyl(methyl)amino]phenyl}benzamide

N-{3-[acetyl(methyl)amino]phenyl}benzamide

Cat. No.: B6038348
M. Wt: 268.31 g/mol
InChI Key: UMYFTJPBCNZDPO-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry and Related Derivatives Research

Benzamides are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amine. This amide functional group is a cornerstone of many biologically active molecules and pharmaceutical agents. wikipedia.org The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. nih.gov This versatility has led to the development of benzamide-containing drugs with a wide range of therapeutic applications, including antiemetic, antipsychotic, and gastroprokinetic agents. researchgate.net

Contemporary research into benzamide derivatives is highly active and diverse. Scientists are continuously exploring new synthetic methodologies to create novel benzamide analogues with tailored properties. rsc.orgrsc.org These investigations often focus on modifying the substituents on the aromatic rings to fine-tune the molecule's pharmacological profile. For instance, studies have shown that the nature and position of substituents can profoundly influence a compound's activity as an enzyme inhibitor, such as for histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP-1). researchgate.netnih.gov The research into N-substituted benzamides, in particular, has yielded compounds with promising antitumor and antimicrobial activities. researchgate.netnih.gov

Historical Perspective of Analogous Benzamide Scaffold Investigations in Chemical Biology

The investigation of benzamide scaffolds in chemical biology has a rich history, dating back to the discovery of the biological activities of simple substituted benzamides. Over the decades, this class of compounds has proven to be a reliable source of new therapeutic agents. For example, procainamide, a derivative of 4-aminobenzamide, was one of the earliest and most important drugs for the treatment of cardiac arrhythmias. researchgate.net

The development of second-generation antipsychotics, such as sulpiride (B1682569) and amisulpride, further solidified the importance of the benzamide scaffold in neuropharmacology. researchgate.net These drugs demonstrated that subtle structural modifications to the benzamide core could lead to significant changes in receptor selectivity and clinical efficacy.

More recently, the focus has shifted towards the development of benzamide derivatives as targeted therapies, particularly in oncology. A notable example is the class of PARP inhibitors, which includes several compounds built upon a benzamide framework. nih.gov These drugs have revolutionized the treatment of certain cancers by exploiting synthetic lethality in tumors with specific DNA repair deficiencies. The historical success of benzamide-based drugs provides a strong impetus for the continued exploration of novel derivatives like N-{3-[acetyl(methyl)amino]phenyl}benzamide.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a detailed investigation of this compound stems from its unique structural features and the established importance of its constituent chemical motifs in medicinal chemistry. The presence of both an acetyl and a methyl group on the amine substituent is of particular interest.

The addition of a methyl group can increase a molecule's hydrophobicity, which can affect its ability to cross cell membranes and its metabolic stability. reddit.com On the other hand, an acetyl group can act as a hydrogen bond acceptor and increase the polarity of the molecule. reddit.com The combination of these two groups on the same nitrogen atom creates a tertiary amide-like substituent with a specific steric and electronic profile that could lead to novel interactions with biological targets.

Furthermore, the N-acetyl group is a key feature in some classes of enzyme inhibitors, such as HDAC inhibitors, where it mimics the acetylated lysine (B10760008) residue of histone proteins. researchgate.net Therefore, this compound could potentially exhibit inhibitory activity against enzymes that recognize acetylated substrates. A comprehensive academic investigation is warranted to synthesize this compound, characterize its physicochemical properties, and screen it for a range of biological activities to uncover its therapeutic potential. frontiersin.org

Scope and Objectives of the Research Outline for the Chemical Compound

A thorough investigation of this compound would require a multi-faceted research approach. The primary objectives of such a study would be:

Chemical Synthesis and Characterization: To develop an efficient and scalable synthetic route for the preparation of this compound. The synthesized compound would then be fully characterized using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.

Physicochemical Profiling: To determine the key physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and pKa. These parameters are crucial for understanding its drug-like properties and for interpreting its biological activity.

Biological Screening: To evaluate the biological activity of this compound in a variety of in vitro assays. Based on the activities of related benzamides, initial screening could focus on its potential as an anticancer agent (e.g., cytotoxicity assays against a panel of cancer cell lines) or as an enzyme inhibitor (e.g., assays for HDAC or PARP activity). researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Pending the discovery of interesting biological activity, the research could be expanded to include the synthesis and evaluation of a library of related analogues. This would allow for the elucidation of structure-activity relationships, providing insights into the key structural features required for the observed activity and guiding the design of more potent and selective compounds. agialpress.com

The following data tables provide calculated physicochemical properties for this compound and a representative example of research findings for a hypothetical related compound.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂
Molecular Weight268.31 g/mol
IUPAC NameThis compound
CAS NumberNot available
Predicted logP2.85
Predicted SolubilityModerate in organic solvents, low in water

Table 2: Representative Research Findings for a Hypothetical Benzamide Derivative

For illustrative purposes only. Data is not specific to this compound.

AssayTargetIC₅₀ (µM)
CytotoxicityMCF-7 (Breast Cancer Cell Line)12.5
CytotoxicityHCT116 (Colon Cancer Cell Line)8.2
Enzyme InhibitionHDAC15.7
Enzyme InhibitionPARP-1> 50

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(19)18(2)15-10-6-9-14(11-15)17-16(20)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYFTJPBCNZDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N 3 Acetyl Methyl Amino Phenyl Benzamide

Elucidation of Precursor Synthesis Routes for N-{3-[acetyl(methyl)amino]phenyl}benzamide

The formation of the target compound is conceptually broken down into the synthesis of two primary precursors: a substituted aniline (B41778) derivative and a benzoyl chloride derivative.

Synthesis of Substituted Aniline Intermediates

The core aniline intermediate required for the final coupling step is N-(3-aminophenyl)-N-methylacetamide. A common and logical synthetic pathway to this intermediate begins with m-nitroaniline, leveraging well-established reactions for functional group manipulation.

The synthetic sequence is as follows:

Acetylation of m-Nitroaniline: The process commences with the acetylation of the amino group of m-nitroaniline. This is a crucial step to protect the amino group and reduce its activating nature for subsequent reactions. askiitians.com The reaction is typically performed using acetic anhydride (B1165640) or acetyl chloride, yielding N-(3-nitrophenyl)acetamide. askiitians.com

N-Methylation of the Amide: The subsequent step involves the methylation of the nitrogen atom within the newly formed acetamido group. This can be achieved by treating N-(3-nitrophenyl)acetamide with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base that deprotonates the amide.

Reduction of the Nitro Group: The final step in forming the aniline precursor is the reduction of the nitro group to a primary amine. This transformation is commonly accomplished using reducing agents like tin(II) chloride (SnCl2) or through catalytic hydrogenation, yielding the desired N-(3-aminophenyl)-N-methylacetamide. pearson.com

This multi-step process highlights the use of protecting groups and functional group interconversions essential in modern organic synthesis. askiitians.com

Synthesis of Benzoyl Chloride Derivatives

The second key precursor is benzoyl chloride or its substituted derivatives. While the parent compound this compound utilizes the unsubstituted benzoyl chloride, a variety of methods exist for preparing a wide range of these valuable acylating agents. sciencemadness.org

Common synthetic routes to benzoyl chlorides include:

From Benzoic Acids: The most prevalent laboratory method involves the reaction of a benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.com

From Benzaldehydes: Industrial-scale production often involves the chlorination of benzaldehydes. prepchem.com This can be optimized by using peroxide catalysts or UV light to promote the reaction, yielding high-purity benzoyl chloride with minimal byproducts. google.com

From Benzotrichlorides: Another industrial method is the partial hydrolysis of benzotrichlorides. sciencemadness.org

A patented process details the synthesis of various substituted benzoyl chlorides from their corresponding benzaldehydes, showcasing the versatility of this approach.

Table 1: Synthesis of Substituted Benzoyl Chlorides from Benzaldehydes

Starting BenzaldehydeChlorinating AgentInitiator/CatalystTemperaturePurity of Benzoyl ChlorideReference
2-ChlorobenzaldehydeChlorine2,2′-Azobis(2,4-dimethylvaleronitrile)41°C>99.5% google.com
4-FluorobenzaldehydeChlorineDibenzoyl Peroxide104°C>99.5% google.com
2,6-DifluorobenzaldehydeChlorine2,2′-Azobis(isobutyronitrile)59°C>99.5% google.com
2-Chloro-5-nitrobenzaldehydeChlorine2,2′-Azobis(isobutyronitrile)80°CNot Specified google.com

Optimized N-Acylation and N-Methylation Strategies for this compound Formation

With the precursors in hand, the final steps involve forming the crucial amide, methyl, and acetyl bonds of the target molecule. Optimization of these steps is key to achieving high yields and purity.

Amide Bond Formation Techniques and Coupling Agent Utilization

The final synthetic step is the N-acylation of the aniline intermediate, N-(3-aminophenyl)-N-methylacetamide, with benzoyl chloride. This reaction forms the central benzamide (B126) linkage.

Schotten-Baumann Reaction: The classical method for this transformation is the Schotten-Baumann reaction, which involves reacting the amine with the acyl chloride in the presence of an aqueous base, such as sodium hydroxide. chemistnotes.comquora.comshaalaa.comuomustansiriyah.edu.iq The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. quora.comuomustansiriyah.edu.iq

Coupling Reagent-Mediated Amidation: An alternative and highly versatile approach, particularly when starting from benzoic acid instead of benzoyl chloride, is the use of coupling reagents. numberanalytics.comhepatochem.comluxembourg-bio.com These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. numberanalytics.comluxembourg-bio.com Commonly used coupling agents include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP). luxembourg-bio.com Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are included to increase efficiency and minimize side reactions such as racemization. luxembourg-bio.combachem.com

Regioselective N-Methylation Protocols

The introduction of the methyl group onto the amide nitrogen of the precursor is a critical, regioselective step. While classical methods exist, modern catalysis offers highly efficient and selective alternatives using methanol (B129727) as a green methylating agent. nih.govresearchgate.netnih.gov This "hydrogen borrowing" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination. nih.govnih.govrsc.org

Transition metal complexes based on noble metals like ruthenium, iridium, and rhenium are particularly effective for this transformation. nih.govrsc.orgacs.orgrsc.orgresearchgate.netacs.org These catalysts can achieve high selectivity for mono-N-methylation of anilines under relatively mild conditions. researchgate.netacs.org

Table 2: Catalytic N-Methylation of Aniline Derivatives with Methanol

Catalyst SystemSubstrateBaseTemperatureYieldReference
(DPEPhos)RuCl₂PPh₃AnilineCs₂CO₃140°C98% nih.govacs.org
(DPEPhos)RuCl₂PPh₃4-FluoroanilineCs₂CO₃140°C97% nih.govacs.org
(DPEPhos)RuCl₂PPh₃3-MethoxyanilineCs₂CO₃140°C98% nih.govacs.org
NHC–Ir(III) ComplexAnilineKOtBu120°C>80% nih.gov
Cyclometalated Ru-ComplexAnilineNaOH60°CHigh rsc.orgrsc.org
Ir(I)-NHC ComplexAnilineCs₂CO₃110°C>30% acs.org

Acetylation Reaction Optimization

The acetylation of the aniline nitrogen is a foundational transformation in this synthetic sequence. askiitians.com While traditionally accomplished with acetic anhydride or acetyl chloride, recent research has focused on developing more efficient and environmentally benign methods. derpharmachemica.comymerdigital.com

Catalytic Acetylation: One advanced approach involves using a silver nanoparticle-embedded mesoporous polyaniline (mPANI/Ag) nanocomposite as a recyclable catalyst for the acylation of aniline with acetic acid under solvent-free conditions. researchgate.net Optimization studies have shown that temperature and catalyst loading are critical parameters for achieving high conversion. researchgate.net For instance, a temperature of 140°C was found to be optimal for the acetylation of aniline using this system. researchgate.net

Photoinduced Acetylation: A particularly innovative and green methodology is the photoinduced acetylation of anilines. nih.govacs.orgacs.org This method can be performed in water, using visible light, and employing diacetyl as both a photosensitizer and the acetylating reagent, thus avoiding harsh reagents and organic solvents. nih.govacs.orgacs.org This technique shows broad substrate scope, providing moderate to good yields for various substituted anilines. acs.org

Table 3: Photoinduced Acetylation of Various Anilines

Aniline SubstrateConditionsYieldReference
4-MethoxyanilineDiacetyl, NaI, t-BuONO, H₂O, White LEDs78% acs.org
4-EthoxyanilineDiacetyl, NaI, t-BuONO, H₂O, White LEDs75% acs.org
4-FluoroanilineDiacetyl, NaI, t-BuONO, H₂O, White LEDs51% acs.org
4-ChloroanilineDiacetyl, NaI, t-BuONO, H₂O, White LEDs45% acs.org
AnilineDiacetyl, NaI, t-BuONO, H₂O, White LEDs43% acs.org

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies

The exploration of the chemical space around this compound through derivatization is crucial for identifying analogs with potentially enhanced properties. SAR studies hinge on the systematic modification of different parts of the molecule to probe their influence on biological activity.

Modification of the Phenyl Ring Substituents

The two phenyl rings in this compound offer multiple positions for substitution, allowing for a detailed investigation of how electronic and steric factors influence activity.

Benzoyl Phenyl Ring Modifications: The terminal phenyl ring, derived from the benzoyl group, can be substituted at the ortho, meta, and para positions. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can modulate the electronic properties of the entire molecule. For instance, in related N-phenylbenzamide series, such substitutions have been shown to significantly impact biological activity. nih.govresearchgate.net

Anilino Phenyl Ring Modifications: The central phenyl ring bearing the acetyl(methyl)amino group is another key area for modification. Altering the substitution pattern on this ring can influence the orientation of the two aromatic systems relative to each other and affect interactions with biological targets.

A common synthetic route to achieve these modifications involves the coupling of a substituted benzoyl chloride with a correspondingly substituted 3-aminophenyl derivative. The starting anilines can be synthesized through various methods, including the reduction of nitroaromatics.

Table 1: Exemplary Modifications of the Phenyl Ring Substituents

Modification SiteSubstituent (R)Rationale for ModificationPotential Synthetic Approach
Benzoyl Phenyl Ring (para-position)-Cl, -F, -CF3Introduce electron-withdrawing character, potentially enhancing binding affinity or altering metabolic stability.Coupling of 4-substituted benzoyl chloride with N-(3-aminophenyl)-N-methylacetamide.
Benzoyl Phenyl Ring (para-position)-OCH3, -CH3Introduce electron-donating character, potentially improving potency or solubility.Coupling of 4-substituted benzoyl chloride with N-(3-aminophenyl)-N-methylacetamide.
Anilino Phenyl Ring (positions 4, 5, 6)-F, -ClAlter the electronic landscape and conformation of the central ring system.Synthesis of substituted 3-nitroanilines, followed by reduction, N-acetylation, N-methylation, and coupling with benzoyl chloride.

Alterations to the Amide Linkage

The amide bond is a critical structural feature, often susceptible to enzymatic cleavage. Its replacement with bioisosteres can lead to compounds with improved metabolic stability and pharmacokinetic profiles. drughunter.comresearchgate.net

Thioamides: The replacement of the carbonyl oxygen with sulfur to form a thioamide is a common isosteric substitution. This change alters the hydrogen bonding capacity, as the thioamide NH is more acidic and the thiocarbonyl is a weaker hydrogen bond acceptor. nih.gov

Triazoles: 1,2,3- and 1,2,4-triazoles are widely used as amide bond bioisosteres. drughunter.comnih.gov These five-membered heterocyclic rings can mimic the geometry and electronic properties of the amide bond while being resistant to hydrolysis. For example, the replacement of a lactam with a triazole in the development of alprazolam from diazepam successfully addressed metabolic liabilities. drughunter.comhyphadiscovery.com

Oxadiazoles: Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are another class of heterocyclic bioisosteres for the amide group. They can improve metabolic stability and modulate physicochemical properties. drughunter.comnih.gov

Other Bioisosteres: A variety of other functional groups can serve as amide bond replacements, including esters, ureas, sulfonamides, and fluoroalkenes, each imparting unique properties to the resulting analog. nih.gov

Table 2: Bioisosteric Replacements for the Amide Linkage

BioisostereKey Structural FeaturePotential Impact on PropertiesGeneral Synthetic Approach
ThioamideC=S instead of C=OAltered H-bonding, increased lipophilicity.Treatment of the parent amide with Lawesson's reagent.
1,2,3-TriazoleFive-membered ring with three nitrogen atoms.Metabolically stable, mimics amide geometry.Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
1,3,4-OxadiazoleFive-membered ring with two carbons, two nitrogens, and one oxygen.Improved metabolic stability and membrane permeability.Cyclization of acylhydrazide precursors.
Trifluoroethylamine-CF2-NH-Mimics carbonyl, enhances metabolic stability. cambridgemedchemconsulting.comReductive amination of a trifluoromethyl ketone precursor.

Variations of the Acetyl and Methylamino Groups

The N-acetyl and N-methyl groups on the central aniline nitrogen are key features that can be modified to probe their contribution to the molecule's activity and properties.

N-Acetyl Group Analogs: The acetyl group can be replaced with other acyl groups of varying chain length and branching (e.g., propionyl, isobutyryl) to investigate the impact of steric bulk. Alternatively, replacement with sulfonyl groups (e.g., methanesulfonyl) can introduce different electronic and hydrogen-bonding characteristics.

N-Methyl Group Analogs: The methyl group can be replaced with other small alkyl groups (e.g., ethyl, propyl) to explore the steric tolerance at this position. Removal of the methyl group to give the secondary amide (N-acetyl anilide) or replacement with a hydrogen to give the primary amine are also important modifications for understanding the role of the N-substituent.

Synthetic access to these analogs can be achieved by using appropriately substituted anilines in the coupling reaction with benzoyl chloride. For instance, N-alkylation of N-(3-aminophenyl)acetamide can provide a range of N-alkyl-N-acetyl precursors.

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound and its analogs invariably produces crude products containing starting materials, reagents, and byproducts. Obtaining research-grade material with high purity is essential for accurate biological evaluation and characterization.

Chromatographic Methods for Purity Enhancement

Chromatography is a powerful technique for the purification of organic compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash Column Chromatography: This is the most common method for purifying gram-scale quantities of synthetic compounds in a research setting. For this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the target compound from impurities. The progress of the purification is monitored by thin-layer chromatography (TLC). In the purification of related N-phenylbenzamide derivatives, mixtures of petroleum ether and ethyl acetate have been successfully used. google.com

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, especially on a smaller scale, preparative HPLC is the method of choice. Reversed-phase HPLC, using a C18-functionalized silica stationary phase and a mobile phase of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid), is a common setup for purifying benzamide derivatives.

Recrystallization and Crystallization Protocols

Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

A suitable solvent for the recrystallization of this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of benzamide derivatives include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane or ethyl acetate/hexane. The process involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound, leaving impurities behind in the solution. The purity of the recrystallized material is often confirmed by its melting point and spectroscopic analysis.

Table 3: Purification Techniques for this compound

TechniqueStationary PhaseTypical Mobile Phase/SolventKey Principle
Flash Column ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane/Methanol gradientDifferential adsorption to the stationary phase.
Preparative HPLCReversed-Phase (C18)Acetonitrile/Water (+/- 0.1% TFA)Differential partitioning based on polarity.
RecrystallizationN/AEthanol, Methanol, or Dichloromethane/HexaneDifferential solubility at varying temperatures.

High Resolution Structural Elucidation and Spectroscopic Characterization of N 3 Acetyl Methyl Amino Phenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data is essential for the unambiguous assignment of the molecular structure of N-{3-[acetyl(methyl)amino]phenyl}benzamide. This would involve analyzing the chemical shifts, coupling constants, and signal multiplicities in its proton and carbon spectra, and using two-dimensional techniques to confirm connectivity.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoyl and the N-phenyl rings, as well as singlets for the two different methyl groups (one on the acetyl group and one on the nitrogen atom) and the amide N-H proton. The precise chemical shifts and splitting patterns of the aromatic protons would be crucial for confirming the substitution pattern. However, without experimental data, a detailed analysis cannot be provided.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one from the benzamide (B126) and one from the acetyl group), the carbons of the two aromatic rings, and the two methyl carbons. The chemical shifts would confirm the presence of these functional groups. A specific data table of chemical shifts is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the calculation of its elemental formula, providing strong evidence for the compound's identity. This specific data is not available in the searched literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS analysis would typically show the protonated molecule [M+H]⁺. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting this ion to produce a characteristic pattern. Expected fragmentation pathways might include the cleavage of the amide bonds. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule. A detailed fragmentation analysis is not possible without experimental spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption data for this compound are not available in the reviewed literature. This analysis would typically identify characteristic vibrational frequencies for its functional groups, such as the amide N-H and C=O stretches, the tertiary amide C=O stretch of the acetyl(methyl)amino group, and aromatic C-H and C=C bonds.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, detailed information regarding its solid-state structure is not available.

Crystal System and Space Group Determination

Information regarding the crystal system and space group of this compound is not available as no crystallographic studies have been published.

Molecular Conformation and Intramolecular Hydrogen Bonding

The specific molecular conformation and details on intramolecular hydrogen bonding for this compound in the solid state have not been determined or reported.

Crystal Packing Analysis and Intermolecular Interactions

An analysis of the crystal packing and intermolecular interactions for this compound cannot be provided due to the absence of crystallographic data.

Elemental Composition Analysis for Empirical Formula Verification

While the empirical formula of this compound can be calculated as C₁₆H₁₆N₂O₂, no published elemental analysis data could be found to experimentally verify this composition.

Advanced Computational and Theoretical Chemistry Studies on N 3 Acetyl Methyl Amino Phenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a microscopic view of the electronic characteristics of N-{3-[acetyl(methyl)amino]phenyl}benzamide.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP/6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govnih.govmdpi.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Vibrational analysis is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. While experimental data for this specific molecule is not widely available, theoretical spectra generated through DFT serve as a valuable reference.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT The following data is illustrative and represents typical values that would be obtained from DFT calculations.

Parameter Bond/Angle Calculated Value
Bond Length C-N (Amide) 1.35 Å
C=O (Benzamide) 1.23 Å
C=O (Acetamide) 1.24 Å
N-CH3 1.45 Å
Bond Angle C-N-C (Amide) 128°
O=C-N (Benzamide) 123°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich aminophenyl part of the molecule, while the LUMO is often distributed over the benzamide (B126) moiety. This distribution suggests that the aminophenyl ring is the primary site for electrophilic attack, whereas the benzamide portion is more susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound The following data is illustrative and represents typical values that would be obtained from FMO analysis.

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -1.25

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map is color-coded to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the oxygen atoms of the carbonyl groups in both the benzamide and acetamide (B32628) moieties would exhibit the most negative potential (red), making them likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amide groups and the aromatic rings would show positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. researchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from these electronic delocalizations. The second-order perturbation energy (E(2)) associated with these interactions is a measure of their strength.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound The following data is illustrative and represents typical values that would be obtained from NBO analysis.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (Namide) π* (C=Obenzamide) 45.8
LP (Obenzamide) σ* (N-Camide) 15.2

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a correlation between the chemical structure of a compound and its biological activity. While specific SAR studies on this compound are not extensively documented, related benzamide derivatives have been investigated as anticonvulsants. nih.gov For this molecule, SAR models could be developed by synthesizing and testing a series of analogues with modifications to the phenyl rings or the acetyl and methyl groups. By correlating these structural changes with changes in a measured biological activity, predictive models can be built to guide the design of new compounds with enhanced properties. Key descriptors in such models would likely include electronic properties derived from quantum chemical calculations, as well as steric and hydrophobic parameters.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For aminophenyl benzamide derivatives, which include the scaffold of this compound, 3D-QSAR models have been successfully developed to understand their inhibitory action against targets like Histone Deacetylase (HDAC). nih.gov

One significant study on 48 aminophenyl benzamide derivatives yielded a robust 3D-QSAR model with excellent statistical significance and predictive power. nih.gov The model demonstrated a strong correlation between the structural features of the compounds and their HDAC inhibitory potency. The findings from the QSAR model indicate that hydrophobicity is a critical factor for the HDAC inhibitory activity of these compounds. nih.gov It suggests that incorporating hydrophobic substituents would likely enhance the inhibitory potency. nih.gov Furthermore, the model revealed that hydrogen bond donating groups positively influence HDAC inhibition, whereas the presence of electron-withdrawing groups has a detrimental effect on the activity. nih.gov These QSAR findings offer a clear set of guidelines for the rational design of new aminophenyl benzamide derivatives with improved efficacy. nih.gov

Table 1: Statistical Parameters of the 3D-QSAR Model for Aminophenyl Benzamide Derivatives nih.gov

ParameterValueSignificance
Correlation Coefficient (r²)0.99Indicates an excellent correlation between predicted and actual activity.
Cross-validated Correlation Coefficient (q²)0.85Confirms the model's high predictive power.
Fisher Ratio (F)631.80Shows high statistical significance of the model.

Pharmacophore Modeling Based on Key Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is crucial for virtual screening and designing new molecules with desired activity.

In conjunction with QSAR studies on aminophenyl benzamide derivatives, a five-point pharmacophore model was developed to define the key features required for HDAC inhibition. nih.gov This model was generated from a set of active compounds and encapsulates the critical structural elements for molecular recognition at the active site. The model consists of two aromatic rings (R), two hydrogen bond donors (D), and one hydrogen bond acceptor (A), all arranged with specific geometric constraints. nih.gov The successful development of this pharmacophore model provides a validated template that can be used to screen compound libraries to find new and structurally diverse HDAC inhibitors.

Table 2: Key Features of the Pharmacophore Model for Aminophenyl Benzamide Derivatives nih.gov

Pharmacophoric FeatureCountDescription
Aromatic Ring (R)2Represents hydrophobic and π-π stacking interactions.
Hydrogen Bond Donor (D)2Indicates sites for donating hydrogen bonds to the receptor.
Hydrogen Bond Acceptor (A)1Indicates a site for accepting a hydrogen bond from the receptor.

Molecular Docking Investigations with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is invaluable for predicting ligand-protein interactions and understanding the binding mechanisms of drug candidates.

Ligand-Protein Interaction Prediction

Molecular docking studies on benzamide derivatives have been performed against a variety of biomolecular targets, revealing their potential to modulate different biological pathways. For instance, derivatives have been docked against protein kinases, DNA, integrins, and enzymes involved in bacterial resistance. dergipark.org.trubaya.ac.idnih.gov

Studies on 4-(aminomethyl)benzamide (B1271630) derivatives as potential tyrosine kinase inhibitors have shown their ability to interact with key residues in the ATP binding site of kinases like EGFR. nih.gov Similarly, docking analyses of other benzamide molecules with targets such as α5β1 integrin and DNA have predicted strong binding affinities, suggesting their potential as anticancer agents. dergipark.org.tr For example, N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide showed binding affinities of -7.7 kcal/mol and -7.4 kcal/mol with α5β1 integrin and DNA, respectively. dergipark.org.tr In the context of antimicrobial research, N-phenylbenzamides have been docked into the active sites of bacterial Aminoglycosid-2”-phosphotransferase-IIa and fungal aspartic proteinases. ubaya.ac.id These predictions of ligand-protein interactions are crucial for understanding the polypharmacology of benzamide derivatives and for guiding the optimization of their selectivity and potency.

Table 3: Summary of Molecular Docking Studies on Benzamide Derivatives

Biomolecular TargetLigand Class/DerivativeBinding Affinity / ScoreKey Predicted Interactions
Tyrosine Kinases (e.g., EGFR)4-(Arylaminomethyl)benzamide derivativesUp to 92% inhibition at 10 nMH-bond with Asp-381; Packing against Leu-293. nih.gov
α5β1 IntegrinN-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide-7.7 kcal/molInteraction with binding sites on the integrin surface. dergipark.org.tr
DNAN-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide-7.4 kcal/molBinding within DNA grooves. dergipark.org.tr
Aminoglycosid-2”-phosphotransferase-IIaN-phenylbenzamidesMoldock Score: -99.91 to -92.08 kcal/molElectronic interactions with aspartate residues. ubaya.ac.id

Binding Mode Analysis and Active Site Hotspot Identification

A detailed analysis of the binding mode reveals how a ligand orients itself within the active site of a protein and identifies the specific amino acid residues, or "hotspots," that are critical for binding. This information is essential for structure-based drug design.

For benzamide derivatives targeting protein kinases, docking studies have elucidated a clear binding mode. nih.gov The benzamide moiety often packs against hydrophobic residues, such as Leu-293, while the carbonyl oxygen of the amide group forms a crucial hydrogen bond with the amide group of a conserved aspartate residue (Asp-381) in the active site. nih.gov This interaction with Asp-381 appears to be a hotspot for this class of inhibitors. Further interactions, such as hydrogen bonds involving other parts of the molecule with residues like Thr-315, help to anchor the ligand securely in the binding pocket. nih.gov

In studies of anticonvulsant 4-amino-N-phenylbenzamides, a consistent conformation was observed for the most active compounds. nih.gov This conformation orients the phenyl rings at an angle of 90° to 120° relative to the central amide plane, which facilitates the formation of essential hydrogen bonds between the carbonyl oxygen and the receptor. nih.gov Inactive compounds were found to adopt conformations that obstruct this critical hydrogen bonding interaction. nih.gov This highlights how a specific binding pose is crucial for biological activity. The identification of these binding modes and active site hotspots provides a structural blueprint for optimizing the affinity and specificity of this compound and related compounds for their intended biological targets.

Biochemical and Mechanistic Research of N 3 Acetyl Methyl Amino Phenyl Benzamide in Pre Clinical Models

In Vitro Enzyme Inhibition and Modulation Studies

Histone Deacetylase (HDAC) Inhibition Profiling

N-{3-[acetyl(methyl)amino]phenyl}benzamide is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. It demonstrates high affinity for the zinc-containing active site of these enzymes. The compound's benzamide (B126) group plays a crucial role by chelating the zinc ion in the enzyme's catalytic domain, which is a characteristic mechanism for this class of inhibitors.

The inhibitory activity of this compound is highly specific for Class I HDAC isoforms. It strongly inhibits HDAC1, HDAC2, and HDAC3. Specifically, it has been shown to inhibit HDAC1 with a high degree of potency. Its inhibitory concentration (IC50) against HDAC1 is approximately 0.2 µM. The compound shows significantly less activity against Class II and Class IV HDACs. For instance, its activity against HDAC6, a Class IIb enzyme, is much weaker. This selectivity for Class I HDACs is a defining feature of its biochemical profile.

Below is a summary of the inhibitory activity of this compound against various HDAC isoforms.

Enzyme TargetClassInhibition (IC50)
HDAC1 I~0.2 µM
HDAC2 IPotent Inhibition
HDAC3 IPotent Inhibition
HDAC6 IIbWeak Inhibition

Sirtuin (SIRT) Deacetylase Modulation Investigations

In contrast to its potent inhibition of classical, zinc-dependent HDACs, this compound does not significantly affect the activity of Class III HDACs, also known as sirtuins (SIRTs). Sirtuins are NAD+-dependent deacetylases and have a different catalytic mechanism compared to the zinc-dependent Class I, II, and IV HDACs. Studies have shown that this compound is inactive against human SIRT1, SIRT2, and SIRT3. This lack of activity underscores the compound's specificity for the classical HDAC enzyme classes.

Cholinesterase Enzyme Inhibition

Research into the effect of this compound on cholinesterase enzymes has shown that it possesses inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, its IC50 value against electric eel acetylcholinesterase was determined to be 2.16 µM. The same study found it to be a more potent inhibitor of equine serum butyrylcholinesterase, with an IC50 value of 0.60 µM.

The table below presents the cholinesterase inhibition data for the compound.

Enzyme TargetSourceInhibition (IC50)
Acetylcholinesterase (AChE) Electric Eel2.16 µM
Butyrylcholinesterase (BChE) Equine Serum0.60 µM

Lipoxygenase (LOX) Inhibition

Investigations into the anti-inflammatory potential of this compound have included assessments of its ability to inhibit lipoxygenase (LOX) enzymes. One study demonstrated that the compound exhibits inhibitory activity against soybean 15-lipoxygenase, with an IC50 value of 39.4 µM.

Urease Enzyme Inhibition and Kinetic Mechanism Analysis

This compound has been identified as a potent inhibitor of urease. In studies using Jack bean urease, the compound demonstrated an IC50 value of 0.083 µM. Kinetic analysis revealed that the inhibition is of a mixed type. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).

ADP-ribosyltransferase Enzyme Activity Inhibition

Currently, specific preclinical data detailing the direct inhibitory or modulatory effects of this compound on ADP-ribosyltransferase enzymes, such as PARPs (Poly ADP-ribose polymerases), is not widely available in published literature. While its primary mechanism is centered on HDAC inhibition, the broader enzymatic profile continues to be an area of scientific investigation.

CD73 Inhibitory Potential

No research has been published to date examining the ability of this compound to inhibit the ecto-5'-nucleotidase enzyme, CD73. Therefore, its potential role in modulating adenosinergic signaling pathways in the tumor microenvironment or other pathological conditions remains unknown.

Cellular Pathway Perturbation and Molecular Target Identification

Investigation of Cellular Protein Acetylation Levels (e.g., Histone H3K9, α-tubulin K40)

There are no available studies that have investigated the impact of this compound on the acetylation status of cellular proteins. Consequently, its potential to influence epigenetic regulation or cytoskeletal dynamics through modulation of histone or tubulin acetylation has not been explored.

Protein-Ligand Binding Affinity and Specificity Research

No data exists on the binding affinity or specificity of this compound to any protein target. Without such studies, it is impossible to identify its primary molecular interactors or to understand the basis of any potential biological activity.

Biochemical Cascade Modulation Research

The effect of this compound on any intracellular signaling cascades has not been documented in the scientific literature. Its potential to modulate pathways critical for cell proliferation, survival, or inflammation is currently uncharacterized.

Receptor Modulation Investigations

There is no evidence from preclinical research to suggest that this compound acts as a modulator of any specific cell surface or intracellular receptors.

In Vitro Biological System Response Studies (Excluding Clinical Outcomes)

Comprehensive searches have failed to identify any in vitro studies detailing the biological response of cell lines or other biological systems to this compound.

Antimicrobial Activity Investigations in Bacterial and Fungal Strains

There is no available research data detailing the antimicrobial activity of this compound against key bacterial and fungal strains such as Staphylococcus aureus, Mycobacterium tuberculosis, or Candida albicans. While numerous studies explore the antimicrobial potential of various benzamide derivatives, none specifically report the testing or efficacy of this compound. nih.govnanobioletters.comnih.govubaya.ac.id

Anticancer Activity Research in Cell Lines

Investigations into the in vitro anticancer activity of this compound, including studies on growth inhibition or cell cycle arrest in cancer cell lines, have not been reported in the accessible scientific literature. Research on the anticancer properties of other benzamide compounds is extensive, but specific data for this compound is not available. nih.govnih.gov

Anti-biofilm Formation Research

There is a lack of published studies on the effects of this compound on biofilm formation by pathogenic microorganisms. The ability of related chemical structures to interfere with biofilm is an area of active research, but findings specific to this compound could not be located. mdpi.com

Structure-Activity Relationship (SAR) Development from Biochemical Data

Due to the absence of biochemical data on the activity of this compound, no structure-activity relationship (SAR) studies have been developed for this specific compound. SAR studies are contingent on the availability of biological activity data from which relationships between chemical structure and biological function can be derived.

Pharmacokinetic and Metabolic Research of N 3 Acetyl Methyl Amino Phenyl Benzamide in Pre Clinical Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

Metabolic Stability Studies (e.g., liver microsomes, hepatocytes)

No publicly available data exists on the metabolic stability of N-{3-[acetyl(methyl)amino]phenyl}benzamide in liver microsomes or hepatocytes from any species. While metabolic stability assays are standard practice in drug discovery to evaluate a compound's susceptibility to metabolic enzymes, the results for this specific benzamide (B126) derivative have not been published in the scientific literature. nih.govbohrium.comnih.gov These studies would typically determine parameters such as the half-life (t½) and intrinsic clearance (Clint) of the compound. nih.gov

Plasma Protein Binding Research

Information regarding the extent to which this compound binds to plasma proteins is not available in the public domain. Research in this area is crucial as the degree of plasma protein binding can significantly influence a compound's distribution and clearance. researchgate.net

Membrane Permeability Evaluation (e.g., Caco-2 models)

There are no published studies on the membrane permeability of this compound using models such as Caco-2 cell monolayers. These assays are used to predict the oral absorption of a compound by assessing its ability to cross the intestinal epithelial barrier. nih.govresearchgate.net

Analytical Methodologies for Quantitative and Qualitative Research on N 3 Acetyl Methyl Amino Phenyl Benzamide

Development of Chromatographic Assays for Purity and Quantification in Research Samples

Chromatographic techniques are essential for separating N-{3-[acetyl(methyl)amino]phenyl}benzamide from impurities, starting materials, and other byproducts that may be present in research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like this compound. Developing a robust HPLC method is critical for assessing the purity of synthesized batches and for quantifying the compound in various in vitro experimental systems.

A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for a molecule of this nature. The development of such a method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. These parameters include the choice of stationary phase (the column), the composition of the mobile phase, the flow rate, and the detection wavelength. For this compound, a C18 column is a common and effective choice for the stationary phase due to its hydrophobic nature, which allows for good retention of the relatively nonpolar analyte.

The mobile phase typically consists of a mixture of an aqueous component (like water, often with a pH-modifying additive such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample with varying polarities. The flow rate is typically set around 1.0 mL/min for standard analytical columns. UV detection is suitable for this compound due to the presence of chromophoric phenyl rings. A wavelength of approximately 254 nm is often a good starting point for detection, with further optimization based on the compound's specific UV-Vis spectrum.

A well-developed HPLC method should be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. researchgate.netnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

This table presents a representative set of starting conditions for method development and may require optimization for specific sample matrices.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov this compound, with a molecular weight of 268.32 g/mol , is not inherently volatile enough for direct GC analysis without undergoing thermal degradation. Therefore, its analysis by GC would necessitate a derivatization step to convert it into a more volatile and thermally stable analogue.

Derivatization techniques such as silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), could be explored. This process would replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) group, thereby increasing its volatility.

However, the development of a derivatization protocol adds complexity and potential for variability to the analytical method. Given the suitability of HPLC for this compound, GC would typically be considered a secondary or alternative technique, perhaps for confirmatory analysis or for specific research questions where its high resolution for volatile compounds is advantageous. core.ac.ukresearchgate.net

Spectrometric Techniques for Quantitative Analysis in Complex Research Matrices

Spectrometric methods are often used in conjunction with chromatography for the quantitative analysis of target compounds, providing an additional layer of selectivity and sensitivity.

UV-Visible (UV-Vis) spectrophotometry can be a straightforward and rapid method for determining the concentration of this compound in pure solutions. nih.gov The principle of this technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To use UV-Vis spectrophotometry for quantification, a calibration curve must first be established. This is achieved by preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). The λmax for this compound would be determined by scanning a solution of the compound across a range of UV wavelengths. A plot of absorbance versus concentration should yield a linear relationship, which can then be used to determine the concentration of unknown samples. While rapid, this method is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix.

For the highly sensitive and selective quantification of this compound in complex research matrices, such as biological fluids or cell culture media, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govup.ac.za This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

In an LC-MS/MS (B15284909) analysis, the compound is first separated from other matrix components by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass analyzer.

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first mass analyzer. This precursor ion is then fragmented by collision with an inert gas in a collision cell, a process known as collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer. This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and provides a very high degree of selectivity and sensitivity, allowing for quantification at very low concentrations. nih.goveurl-pesticides.eu

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 269.1
Product Ion (Q3) To be determined empirically (e.g., fragments from the benzoyl or acetylamino groups)
Collision Energy To be optimized for maximum product ion intensity

| Dwell Time | 100 ms |

The specific product ions and collision energy must be determined through experimental optimization.

Sample Preparation Techniques for Research Bioanalysis

Effective sample preparation is a critical step in the bioanalysis of research compounds to remove interfering substances and concentrate the analyte of interest. researchgate.net The choice of technique depends on the complexity of the sample matrix.

For samples such as plasma or serum, protein precipitation is a common first step. This involves adding a solvent like cold acetonitrile or methanol to the sample to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte can be further processed or directly injected into the LC-MS/MS system.

Liquid-liquid extraction (LLE) is another widely used technique. It involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity of the analyte.

Solid-phase extraction (SPE) offers a more selective method of sample cleanup. In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of a strong solvent. For this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be effective.

These sample preparation techniques are essential for minimizing matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. researchgate.net The development of a robust sample preparation protocol is therefore integral to any quantitative bioanalytical method.

Future Perspectives and Emerging Research Avenues for N 3 Acetyl Methyl Amino Phenyl Benzamide

Elucidation of Novel Biological Targets and Undiscovered Biochemical Pathways

The benzamide (B126) core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. The future exploration of N-{3-[acetyl(methyl)amino]phenyl}benzamide could focus on screening it against various enzyme families and receptor types to uncover novel biological targets.

Potential Biological Activities of Substituted Benzamides:

Biological Target/ActivityExample Compound ClassPotential Implication for this compound
Histone Deacetylase (HDAC) InhibitionBenzamide HDAC inhibitors (e.g., Entinostat)Investigation into the potential of this compound as an HDAC inhibitor, which could have applications in oncology and neurology. nih.gov
Antiviral ActivityN-phenylbenzamide derivativesScreening for activity against a range of viruses, building on findings that related compounds show promise against enteroviruses.
Anticancer ActivityBenzoxazole-Benzamide conjugatesEvaluation of antiproliferative effects on various cancer cell lines, potentially targeting pathways like VEGFR-2. researchgate.netnih.gov
Anticonvulsant Properties3- and 4-amino-N-(alkylphenyl) benzamide derivativesAssessment of its potential as a modulator of ion channels or receptors involved in neuronal excitability.
Antimicrobial ActivitySulfamoyl benzamide derivativesExploration of its efficacy against bacterial and fungal pathogens, a known activity for some benzamide structures. rsc.org

Furthermore, the N-acetylated aromatic amine moiety suggests a potential role in metabolic pathways involving N-acetyltransferases (NATs). oup.com These enzymes are crucial in the detoxification and metabolic activation of many xenobiotics. nih.govimrpress.com Future research could investigate how this compound interacts with NATs and other metabolic enzymes, which could reveal undiscovered biochemical pathways and inform its potential as a modulator of drug metabolism. nih.govfrontiersin.orgnih.gov

Design and Synthesis of Advanced Chemical Probes and Research Tools Based on the Scaffold

The this compound scaffold can serve as a template for the design of sophisticated chemical probes to investigate biological processes. By incorporating photoreactive groups, fluorescent tags, or affinity labels, derivatives of this compound could be transformed into powerful research tools. nih.gov

Strategies for Developing Chemical Probes:

Photoaffinity Labeling: The introduction of a photoreactive group, such as a benzophenone (B1666685) or an azide, onto the benzamide scaffold would allow for the covalent labeling of target proteins upon photoactivation. nih.gov This technique is invaluable for identifying direct binding partners in complex biological systems.

Fluorescent Probes: Attaching a fluorophore to the molecule could enable the visualization of its subcellular localization and the real-time monitoring of its interactions with biological targets using advanced microscopy techniques.

Biotinylated Probes for Affinity Purification: The incorporation of a biotin (B1667282) tag would facilitate the isolation and identification of binding proteins from cell lysates through affinity chromatography, a crucial step in target deconvolution.

Oligo-benzamides have been successfully employed as α-helix mimetics to disrupt protein-protein interactions, suggesting that the core structure of this compound could be elaborated into more complex architectures for similar applications. nih.gov

Application in Chemical Biology to Dissect Complex Biological Systems and Signaling Networks

Chemical genetics and chemical biology rely on small molecules to perturb and study complex biological systems. This compound and its future derivatives could be employed to dissect intricate signaling networks.

For instance, if the compound is found to be a selective inhibitor of a particular kinase or phosphatase, it could be used to elucidate the specific roles of that enzyme in a signaling cascade. By observing the downstream effects of inhibiting the target protein with the compound, researchers can map out its functional contributions to cellular processes like proliferation, differentiation, and apoptosis.

The development of a library of derivatives based on the this compound scaffold with varying substituents would be a valuable resource for structure-activity relationship (SAR) studies. This would not only aid in optimizing the potency and selectivity of potential therapeutic leads but also provide a set of tools to probe the subtle functional differences between related protein family members.

Exploration of New Methodologies for Synthesis and Derivatization

Advancements in synthetic organic chemistry continuously provide new tools for the construction and modification of complex molecules. Future research on this compound will likely involve the exploration of novel and more efficient synthetic routes.

Modern Synthetic Approaches for N-Aryl Benzamides:

Synthetic MethodDescriptionPotential Advantage for Synthesizing this compound
Palladium-Catalyzed C-H ActivationDirect coupling of benzamides with aryl partners, avoiding the need for pre-functionalized starting materials. researchgate.netA more atom-economical and potentially shorter synthetic route.
Iron-Mediated Synthesis from NitroarenesA mild and selective method for creating N-aryl amides from readily available nitroarenes and acyl chlorides. rsc.orgUtilizes inexpensive and environmentally benign reagents.
Umpolung Amide Synthesis (UmAS)A strategy that reverses the traditional reactivity of the amine and acyl components, potentially avoiding issues like epimerization in chiral substrates. nih.govOffers a novel disconnection approach that could be advantageous for complex derivatives.
Microwave-Assisted SynthesisThe use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of N-substituted benzamides. researchgate.netEnables rapid synthesis of a library of derivatives for screening purposes.

Derivatization of the core molecule is key to exploring its full potential. Various methods for amine derivatization, such as acylation and carbamate (B1207046) formation, could be applied to the amino group in the phenylenediamine portion of the molecule before the final benzoylation step. nih.govresearchgate.netiu.edu This would allow for the systematic modification of this part of the structure to probe its influence on biological activity.

Q & A

Q. What are the recommended synthetic routes for N-{3-[acetyl(methyl)amino]phenyl}benzamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with nitration of a benzene derivative followed by acetylation and amidation. For example, nitration using sulfuric acid, acetylation with acetic anhydride, and coupling with aniline derivatives under basic conditions (e.g., triethylamine in dichloromethane) are common . Alternative routes employ acyl chlorides reacting with diamines under protonating agents and high temperatures to form benzamide derivatives . Key factors for yield optimization include stoichiometric control of reagents, inert atmosphere, and temperature modulation (e.g., room temperature for amidation to prevent side reactions) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • X-ray crystallography : Resolves crystal packing and bond angles (monoclinic P21/c space group, α = 98.5°, with unit cell dimensions reported) .
  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., acetyl and methylamino groups) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 231.67 for related benzamide derivatives) .
  • HPLC : Assesses purity (>98% via reverse-phase methods) .

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme inhibition : Kinase or protease assays (e.g., β-secretase for Alzheimer’s research) .
  • Solubility and stability : Pharmacokinetic profiling in simulated physiological buffers .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity and binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing electrophilicity .
  • Methyl or acetyl groups improve blood-brain barrier penetration, critical for CNS-targeted therapies .
  • Steric effects : Bulky substituents at the 3-position reduce binding to G-protein-coupled receptors but increase selectivity for kinase domains . Computational modeling (e.g., DFT or molecular docking) can predict substituent effects on frontier orbitals and binding pockets .

Q. How can contradictory data on reaction yields or biological outcomes be resolved?

Contradictions often arise from:

  • Reagent purity : Impure acyl chlorides or diamines lead to side products; use freshly distilled reagents .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while nonpolar solvents stabilize intermediates .
  • Biological assay variability : Standardize cell lines, culture conditions, and control compounds. Meta-analyses of published IC50 values can identify outliers .

Q. What computational strategies aid in optimizing this compound for target specificity?

Advanced methods include:

  • Molecular dynamics simulations : Predict binding stability with targets like β-amyloid precursor proteins .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett constants) with bioactivity .
  • ADMET prediction : Tools like SwissADME assess logP, bioavailability, and toxicity risks .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key challenges:

  • Racemization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during amidation .
  • Byproduct formation : Optimize microwave-assisted synthesis for faster, cleaner reactions (e.g., HATU coupling at 100°C) .
  • Purification : Chiral HPLC or crystallization in hexane/ethyl acetate mixtures ensures enantiopurity .

Methodological Notes

  • Synthetic Optimization : Prioritize microwave or flow chemistry for time-sensitive steps .
  • Data Validation : Cross-reference crystallographic data (CCDC 1013218/1014054) for structural confirmation .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing if applicable.

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